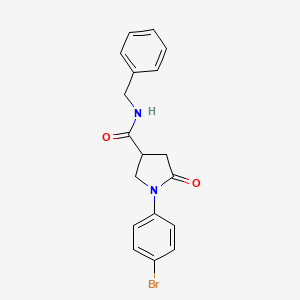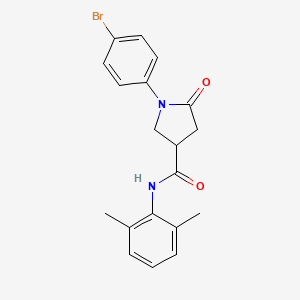
N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BPPC, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. BPPC is a member of the pyrrolidinecarboxamide family of compounds, which have been found to possess a range of biological activities.
作用機序
The mechanism of action of N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. This compound has been found to activate the CB1 cannabinoid receptor, which is involved in the regulation of pain, inflammation, and neuroprotection. Additionally, this compound has been found to inhibit the enzyme fatty acid amide hydrolase, which is responsible for the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve motor function, and protect against neuronal damage. This compound has also been found to increase levels of endocannabinoids in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide is its potent analgesic and anti-inflammatory properties, which make it a valuable tool for studying pain and inflammation in animal models. Additionally, this compound has been found to have neuroprotective effects, which may be useful for studying neurodegenerative diseases. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of this compound-based medications for the treatment of pain and inflammation. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore these possibilities. Finally, there is potential for the development of new this compound analogs with improved solubility and pharmacokinetic properties.
合成法
The synthesis of N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromobenzaldehyde with N-benzylproline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with oxalyl chloride and dimethylformamide to yield the final product, this compound. The purity and yield of the product can be improved by recrystallization from ethanol.
科学的研究の応用
N-benzyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-benzyl-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-6-8-16(9-7-15)21-12-14(10-17(21)22)18(23)20-11-13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBICGLPIOQJWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B5209070.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5209074.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5209080.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5209103.png)
![3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione](/img/structure/B5209105.png)
![2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5209119.png)
![N-[3-(acetylamino)phenyl]butanamide](/img/structure/B5209127.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5209134.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5209140.png)
![4-[6-(4-bromophenoxy)hexyl]morpholine](/img/structure/B5209161.png)
![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)
![4-[2-(ethylthio)-1,3-benzothiazol-6-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5209173.png)